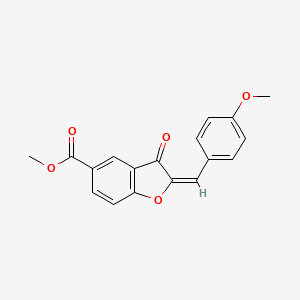![molecular formula C17H16FN5O2 B2482454 6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872839-26-4](/img/structure/B2482454.png)
6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions aimed at forming the unique fused-ring system or incorporating specific functional groups. For instance, compounds with similar structures have been synthesized using Claisen rearrangement/cross-metathesis reactions or reductions of prochiral ketones, highlighting the diverse synthetic routes possible for such molecules (Palmer et al., 2007). Additionally, the synthesis of imidazole derivatives involves base-catalyzed cyclization and reactions with ketones or aldehydes to produce various disubstituted derivatives, showcasing the adaptability of synthesis methods to target specific structural features (Alves et al., 1990).
Molecular Structure Analysis
The molecular structure of related compounds reveals a fascinating arrangement of atoms and bonds. For instance, the structural analysis of a [6-5] fused-ring system incorporating the imidazo[5,1-b][1,3]thiazin-4-one scaffold shows unique conformations and intermolecular interactions, such as the twist of phenyl rings from coplanarity and specific C-H...O=C contacts (Gallagher et al., 2007). These structural features are crucial for understanding the compound's reactivity and potential interactions.
Chemical Reactions and Properties
Chemical reactions involving imidazole derivatives are diverse, reflecting the compound's reactivity towards various reagents. Synthesis routes often involve reactions with isothiocyanates, leading to novel derivatives with potential biological activities. The reaction conditions and the choice of reagents play a significant role in determining the final product's structure and properties, indicating the versatility of these compounds in chemical synthesis (Klásek et al., 2010).
Physical Properties Analysis
The physical properties of compounds like 6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can be inferred from related studies. These properties, including solubility, melting points, and crystalline structure, are influenced by the molecular configuration and the presence of specific functional groups. For instance, the crystalline structure analysis provides insights into the compound's stability and interactions within a solid state, which are important for its handling and application in various fields (Pandi et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential as a catalyst, and roles in synthesis pathways, highlight the compound's versatility. For example, imidazole derivatives exhibit a wide range of reactions, including with ketones and aldehydes to produce novel compounds with diverse functionalities. These reactions not only demonstrate the compound's chemical diversity but also its potential utility in synthesizing new materials with specific properties (Alves et al., 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Imidazole derivatives, including those related to 6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, have been synthesized and characterized for their optical properties, demonstrating intense emission maxima in the 440–630 nm range, indicating potential applications in fluorescence studies (Ozturk et al., 2012).
Biological Studies and Potential Anticancer Activity
- Compounds structurally related to 6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, specifically naphth[2,3-d]imidazole-4,9-diones, have shown cytotoxic activities in cancer cell line studies, suggesting potential as anticancer drug candidates (Kuo et al., 1996).
Reactivity and Stability Studies
- Research on N-heterocyclic carbenes (NHCs) with N-fluorophenyl substituents, similar in structure to the compound , has been conducted, revealing insights into their reactivity and stability. These studies are crucial for understanding the behavior of such compounds in various chemical environments (Hobbs et al., 2010).
Crystal Structure Analysis
- Crystal structures of compounds with similarities to 6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione have been analyzed, providing valuable information on molecular interactions and configurations, which is important for understanding the physical properties of these substances (Shamanth et al., 2020).
Potential in Pharmacology
- Derivatives of imidazole, a core component of the compound in focus, have been studied for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities, suggesting potential applications in drug development (Menozzi et al., 1992).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-3-8-23-15(24)13-14(20(2)17(23)25)19-16-21(9-10-22(13)16)12-6-4-11(18)5-7-12/h3-7H,1,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVWCMNPAORZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)
![4-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2482372.png)
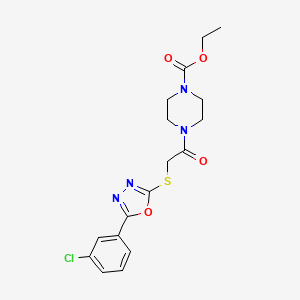
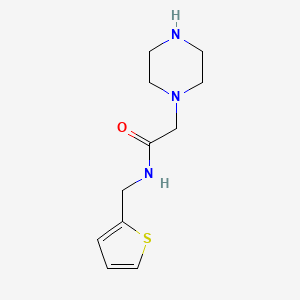

![8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2482377.png)
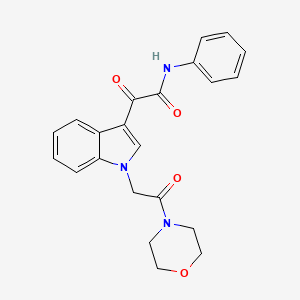
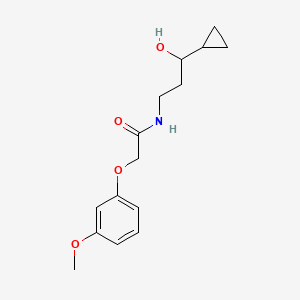
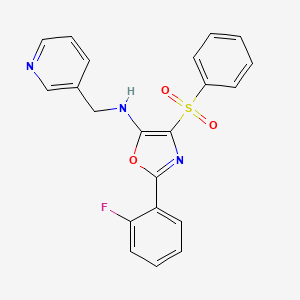
![8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2482382.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2482385.png)


